molecular formula C19H21N5OS B2992598 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide CAS No. 1334372-48-3

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide

Cat. No.: B2992598
CAS No.: 1334372-48-3
M. Wt: 367.47
InChI Key: DXGXLJJGKGICDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and pyridazine intermediates, followed by their coupling through a thioether linkage. The final step involves the acylation of the intermediate with 4-butylphenyl acetamide under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group would yield sulfoxide or sulfone derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other imidazole or pyridazine derivatives with thioether linkages. Examples include:

  • 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-methylphenyl)acetamide
  • 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide

Uniqueness

The uniqueness of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide lies in its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-butylphenyl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-2-3-4-15-5-7-16(8-6-15)21-18(25)13-26-19-10-9-17(22-23-19)24-12-11-20-14-24/h5-12,14H,2-4,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGXLJJGKGICDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.